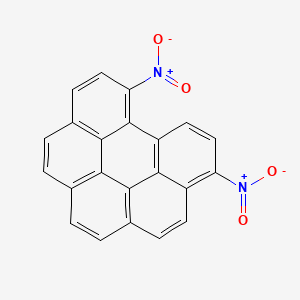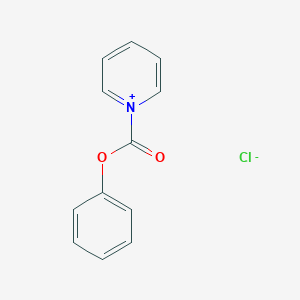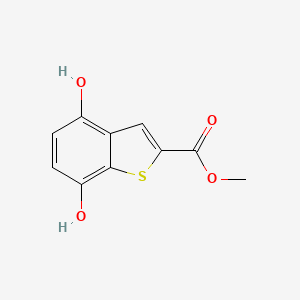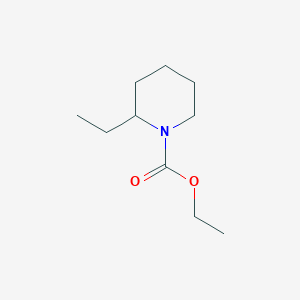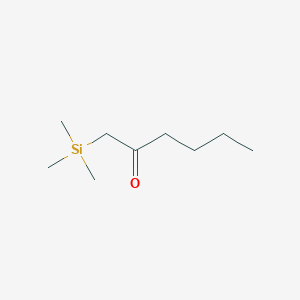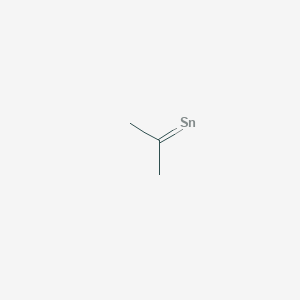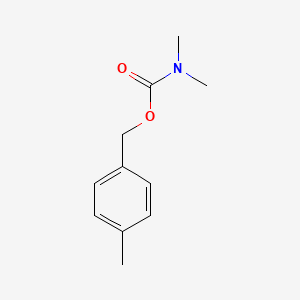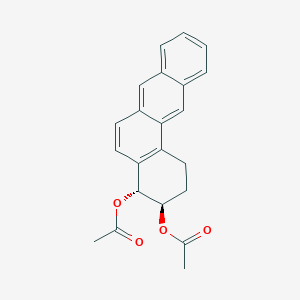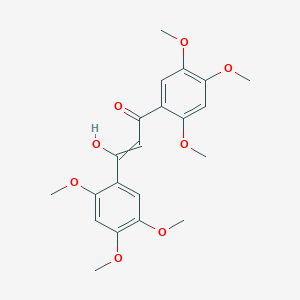![molecular formula C9H16NO4P B14418911 Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate CAS No. 80196-16-3](/img/structure/B14418911.png)
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable oxazole derivative. One common method involves the use of a base-catalyzed reaction where diethyl phosphite is reacted with 5-methyl-1,2-oxazole-3-carbaldehyde under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce various reduced heterocycles.
Wissenschaftliche Forschungsanwendungen
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [(5-methyl-1,2-oxazol-4-yl)methyl]phosphonate
- Diethyl [(5-methyl-1,2-oxazol-2-yl)methyl]phosphonate
- Diethyl [(5-methyl-1,2-thiazol-3-yl)methyl]phosphonate
Uniqueness
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The position of the methyl group and the phosphonate moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
80196-16-3 |
|---|---|
Molekularformel |
C9H16NO4P |
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
3-(diethoxyphosphorylmethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H16NO4P/c1-4-12-15(11,13-5-2)7-9-6-8(3)14-10-9/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
UMWYQDSGGRIMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=NOC(=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


